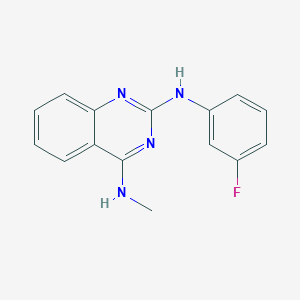
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine, also known as Gefitinib, is a small molecular inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used for the treatment of non-small cell lung cancer (NSCLC) in patients who have not responded to chemotherapy.
作用机制
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine works by inhibiting the activity of the EGFR tyrosine kinase. The EGFR is a protein that is overexpressed in many types of cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of the EGFR, N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has been shown to have several biochemical and physiological effects. It can inhibit the activation of downstream signaling pathways that are involved in cell growth and proliferation. It can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
One of the main advantages of using N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in lab experiments is its specificity for the EGFR tyrosine kinase. This makes it a valuable tool for studying the role of the EGFR in cancer development and progression. However, one of the limitations of using N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in lab experiments is its potential toxicity to normal cells. Careful dosage and administration are necessary to avoid unwanted side effects.
未来方向
There are several future directions for the study of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine. One direction is the development of new and more effective inhibitors of the EGFR tyrosine kinase. Another direction is the study of the mechanisms of resistance to N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in cancer cells. Understanding these mechanisms could lead to the development of new strategies for overcoming resistance and improving the efficacy of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in cancer treatment. Finally, the use of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in combination with other drugs or therapies is another area of future research. Combinatorial approaches have the potential to improve treatment outcomes and minimize toxicity.
合成方法
The synthesis of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine involves several steps. The first step involves the reaction of 3-chloroaniline with methyl anthranilate to form N-methyl-3-anilino methyl anthranilate. The second step involves the reaction of N-methyl-3-anilino methyl anthranilate with 3-fluoroaniline to form N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the EGFR tyrosine kinase. It is particularly effective in the treatment of NSCLC, where it has been shown to improve survival rates in patients who have not responded to chemotherapy. N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has also been studied for its potential use in other types of cancer such as breast cancer, ovarian cancer, and head and neck cancer.
属性
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-methylquinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-17-14-12-7-2-3-8-13(12)19-15(20-14)18-11-6-4-5-10(16)9-11/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIKGUCVKULCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC=CC=C21)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)

![N-methyl-1-(methylsulfonyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5907019.png)
![3-[(4-phenyl-1-piperazinyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5907025.png)
![N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907031.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907035.png)
![4-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-pyrimidinyl)morpholine](/img/structure/B5907054.png)
![N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
![4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)